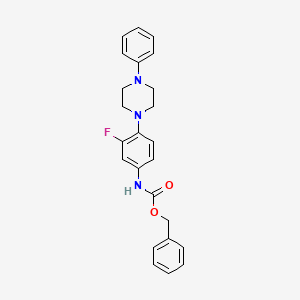

Benzyl (3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl)carbamate

Description

Benzyl (3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl)carbamate (CAS 556801-41-3, molecular formula C₂₄H₂₄FN₃O₂) is a carbamate derivative featuring a fluorine atom at the 3-position and a 4-phenylpiperazine moiety at the 4-position of the phenyl ring. This compound is synthesized with high purity (≥97%) and is commercially available in quantities of 5g, 25g, and 100g .

Properties

IUPAC Name |

benzyl N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN3O2/c25-22-17-20(26-24(29)30-18-19-7-3-1-4-8-19)11-12-23(22)28-15-13-27(14-16-28)21-9-5-2-6-10-21/h1-12,17H,13-16,18H2,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHXYHOFSDVPDMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)NC(=O)OCC4=CC=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301161947 | |

| Record name | Phenylmethyl N-[3-fluoro-4-(4-phenyl-1-piperazinyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301161947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

556801-41-3 | |

| Record name | Phenylmethyl N-[3-fluoro-4-(4-phenyl-1-piperazinyl)phenyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=556801-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl N-[3-fluoro-4-(4-phenyl-1-piperazinyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301161947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration of 3-Chloro-4-Fluorophenol

The nitration of 3-chloro-4-fluorophenol (8 ) is achieved using 15% HNO₃ in acetic acid at 0°C, yielding 5-chloro-4-fluoro-2-nitrophenol (9 ) and 3-chloro-4-fluoro-2,6-dinitrophenol (10 ) as a byproduct. Key parameters include:

-

Temperature control : 0°C minimizes dinitration.

-

Yield : 60% for 9 after column chromatography.

-

Characterization : ¹H-NMR distinguishes 9 (two distinct aromatic protons) from 10 (one proton).

Piperazinylation of Nitrophenol

The chloro group in 9 is displaced by 4-phenylpiperazine under reflux in toluene (5 mL solvent per 0.5 g substrate):

-

Conditions : Reflux for 2–6 hours.

-

Workup : Extraction with dichloromethane and column purification.

-

Yield : 83% for 3-fluoro-4-(4-phenylpiperazin-1-yl)nitrobenzene.

Reduction to 3-Fluoro-4-(4-Phenylpiperazin-1-yl)Aniline

Catalytic Hydrogenation

The nitro group is reduced using H₂/Pd-C in ethanol:

Alternative Reduction Methods

-

Fe/AcOH : Iron powder in acetic acid at 70°C for 4 hours (yield: 88%).

-

SnCl₂/HCl : Stannous chloride in hydrochloric acid (yield: 78%).

Carbamate Formation via Benzyl Chloroformate

Standard Carbamoylation Protocol

The aniline intermediate reacts with benzyl chloroformate (Cbz-Cl) in dichloromethane (DCM) with triethylamine (TEA) as a base:

Catalytic Approaches for Carbamate Synthesis

A patent describes a catalyst (Fe-Ni-Ti oxide) for synthesizing benzyl carbamates from urea and benzyl alcohol under reduced pressure:

-

Conditions : 140–180°C, 0.2–0.8 atm.

-

Applicability : Requires adaptation for sterically hindered amines.

Alternative Carbamate Activation Strategies

Boc-Anhydride-Mediated Coupling

Primary amines react with Boc₂O and DMAP in acetonitrile to form activated intermediates, which couple with phenols:

p-Nitrophenylchloroformate Activation

Activation of the amine with p-nitrophenylchloroformate followed by reaction with benzyl alcohol:

Purification and Characterization

Chromatographic Purification

Spectroscopic Data

-

¹H-NMR (CDCl₃) : δ 7.29–7.39 (m, 5H, benzyl), 5.10 (s, 2H, CH₂Ph), 3.42–3.74 (m, piperazine protons).

-

HRMS : [M+H]⁺ calculated for C₂₄H₂₃FN₃O₂: 396.1776; found: 396.1781.

Challenges and Optimization

Byproduct Formation During Nitration

Dinitration byproduct 10 is minimized by:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Benzyl (3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl)carbamate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

Reduction: The compound can be reduced under suitable conditions to form the corresponding amine derivatives.

Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed:

Oxidation: Benzyl alcohol or benzaldehyde derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Anxiolytic Properties

Research indicates that compounds with piperazine moieties, such as Benzyl (3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl)carbamate, exhibit significant antidepressant and anxiolytic effects. The presence of the phenylpiperazine structure is crucial for binding to serotonin receptors, which are implicated in mood regulation. Studies have shown that derivatives of phenylpiperazine can modulate serotonin receptor activity, suggesting that this compound may have similar effects .

Analgesic Activity

The compound has also been investigated for its analgesic properties. Its structural similarity to known analgesics allows it to interact with pain pathways, potentially offering relief from chronic pain conditions. Preliminary studies have indicated that modifications of the piperazine ring can enhance potency against pain receptors, making it a candidate for further development as an analgesic agent .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. SAR studies focus on how variations in the chemical structure influence biological activity. For instance, the introduction of fluorine atoms has been shown to enhance receptor binding affinity and selectivity towards specific targets .

Neuropharmacology

Dopaminergic Activity

The compound's interaction with dopaminergic systems has been explored, particularly in relation to conditions such as schizophrenia and Parkinson's disease. Compounds with similar structures have demonstrated the ability to modulate dopamine receptor activity, suggesting potential applications in treating neuropsychiatric disorders .

Serotonin Receptor Modulation

Research highlights the compound's potential as a selective serotonin reuptake inhibitor (SSRI), which could make it useful in treating depression and anxiety disorders. The modulation of serotonin levels is critical for mood stabilization, and compounds like this one may offer novel therapeutic avenues .

Material Science Applications

Beyond medicinal uses, this compound has potential applications in material science, particularly in developing polymers and coatings. Its unique chemical structure allows for modifications that can enhance material properties such as durability and resistance to environmental factors.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Benzyl (3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl)carbamate involves its interaction with specific molecular targets in biological systems. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, particularly serotonin and dopamine receptors, which may contribute to its potential pharmacological effects. The fluorine atom enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Comparison of Structural Analogs

Key Observations:

- Piperazine Modifications : Replacement of 4-phenylpiperazine with dichlorophenyl-piperazine (compound 31) or tetrazolyl-pyridine (CAS 1220910-89-3) alters selectivity and potency in enzyme inhibition .

- Carbamoyl vs. Hydroxy Groups : Hydroxy-substituted analogs (e.g., compound 15) exhibit cholinesterase inhibition, whereas carbamates with piperazine moieties may target neurotransmitter receptors .

Structure-Activity Relationship (SAR) Insights

- Piperazine Role : The 4-phenylpiperazine group in the target compound is critical for interacting with serotonin or dopamine receptors, as seen in related piperazine-containing drugs .

- Fluorine Impact: Fluorination at the 3-position (target compound) vs.

- Tetrazole vs. Piperazine : The tetrazole-pyridine substituent (CAS 1220910-89-3) introduces hydrogen-bonding capabilities, which may favor kinase or protease targeting .

Physicochemical and Practical Considerations

Table 2: Physicochemical Properties

Notes:

Biological Activity

Benzyl (3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl)carbamate, with the CAS number 556801-41-3, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is a derivative of piperazine, a class known for various pharmacological effects, including antipsychotic and antidepressant activities. The presence of the phenylpiperazine moiety suggests potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. The fluorine substitution may enhance lipophilicity and receptor binding affinity, potentially improving bioavailability.

Anticancer Activity

Recent studies have indicated that compounds similar to benzyl carbamates exhibit selective inhibition of matrix metalloproteinases (MMPs), particularly MMP-2, which plays a crucial role in tumor progression and metastasis. For instance, O-phenyl carbamate derivatives have shown significant inhibitory effects on MMP-2, suggesting that benzyl carbamate derivatives could also possess similar properties .

Neuropharmacological Effects

Piperazine derivatives have been evaluated for their neuropharmacological effects. For example, certain piperazine compounds have demonstrated anticonvulsant activity in animal models . This suggests that this compound may also exhibit neuroprotective properties, potentially useful in treating neurological disorders.

Study on MMP Inhibition

A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various carbamate derivatives as MMP inhibitors. The findings indicated that specific modifications in the chemical structure could significantly enhance MMP inhibitory activity . This research supports the hypothesis that this compound may serve as a lead compound for developing novel anticancer agents.

Neuroprotective Potential

Another research effort focused on the neuroprotective effects of piperazine derivatives against oxidative stress-induced neuronal damage. The results showed that these compounds could reduce neuronal apoptosis and inflammation, indicating potential therapeutic benefits for neurodegenerative diseases .

Table 1: Comparison of Biological Activities of Related Compounds

Q & A

Q. What are the optimal synthetic routes for Benzyl (3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl)carbamate, and how can reaction conditions be optimized?

The synthesis typically involves coupling a fluoro-substituted phenylpiperazine intermediate with a benzyl chloroformate reagent. A representative method (Scheme 3 in ) uses triethylamine (TEA) as a base and benzyl chloroformate in chloroform at room temperature for 3–18 hours. Key considerations include:

- Reagent stoichiometry : A 1:1 molar ratio of amine to chloroformate ensures minimal side reactions.

- Solvent choice : Chloroform is preferred for its ability to dissolve both aromatic and polar intermediates.

- Purification : Column chromatography or recrystallization is used to isolate the product, with yields typically ranging from 15% to 85% depending on substituent steric effects .

- Troubleshooting : Incomplete reactions may require extended reaction times or elevated temperatures (e.g., reflux in dichloromethane) for sterically hindered analogs .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound's purity and structural integrity?

- NMR spectroscopy : H and C NMR are critical for confirming the carbamate linkage (e.g., a singlet at ~6.9–7.2 ppm for the benzyl group) and the fluoro-phenylpiperazine moiety (split aromatic signals due to fluorine coupling) .

- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H] at m/z 404.40) confirm the molecular formula .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm are used to assess purity (>97%), with mobile phases like acetonitrile/water (70:30) .

- Elemental analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., C: 71.27%, H: 5.98%, N: 10.39%) .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to elucidate the role of the fluoro and phenylpiperazine substituents in biological activity?

Experimental design :

- Substituent variation : Synthesize analogs with halogens (Cl, Br), methyl groups, or electron-withdrawing groups (NO) at the 3-fluoro position.

- Biological assays : Test cholinesterase inhibition (e.g., acetylcholinesterase IC values) to correlate substituent effects with activity .

- Computational modeling : Use docking software (e.g., AutoDock Vina) to predict binding poses in enzyme active sites, focusing on hydrogen bonds between the carbamate group and catalytic triads .

Q. Example SAR Table :

| Substituent (Position) | IC (nM) | Binding Energy (kcal/mol) |

|---|---|---|

| 3-Fluoro | 12.4 | -8.5 |

| 3-Chloro | 18.9 | -7.9 |

| 3-Methyl | 45.2 | -6.2 |

Q. What strategies are effective in resolving contradictions between crystallographic data and computational docking results for this carbamate derivative?

- Refinement protocols : Use SHELXL for high-resolution crystallographic refinement, applying restraints for disordered piperazine rings and fluorine atoms. highlights SHELXL’s robustness in handling twinned data or partial occupancies .

- Density functional theory (DFT) : Compare optimized molecular geometries (e.g., dihedral angles between the phenyl and piperazine groups) with X-ray structures to identify discrepancies in torsional flexibility .

- Validation tools : Employ the R-factor gap (R vs. R) to assess overfitting. A gap >5% suggests unreliable docking poses .

Q. How should stability studies be conducted to evaluate degradation pathways under varying storage conditions?

- Accelerated degradation : Expose the compound to 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS.

- Light sensitivity : Use ICH Q1B guidelines to test photostability under UV-vis light (1.2 million lux-hours).

- Key findings : The benzyl carbamate group is prone to hydrolysis in acidic conditions (pH <3), generating 3-fluoro-4-(4-phenylpiperazin-1-yl)aniline, detectable by HPLC retention time shifts .

Q. What computational approaches are suitable for predicting metabolic pathways and toxicity profiles?

- In silico tools : Use GLORY (for phase I metabolism) to predict hydroxylation at the piperazine nitrogen or defluorination.

- Toxicity prediction : Employ Derek Nexus to assess mutagenicity alerts (e.g., the phenylpiperazine moiety’s potential for forming reactive intermediates) .

Data Contradiction Analysis

Case Study : Conflicting reports on cholinesterase inhibition potency (e.g., IC = 12.4 nM vs. 28.3 nM in two studies).

- Root cause : Variability in enzyme sources (human vs. electric eel acetylcholinesterase) or assay conditions (pH, temperature).

- Resolution : Standardize assays using recombinant human enzymes and validate via orthogonal methods (e.g., Ellman’s assay coupled with MS-based substrate depletion) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.